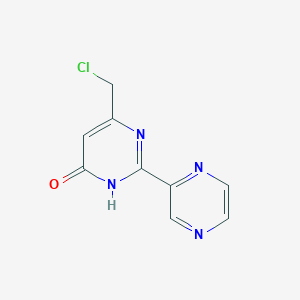

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c10-4-6-3-8(15)14-9(13-6)7-5-11-1-2-12-7/h1-3,5H,4H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKYVWIIKAXRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677830 | |

| Record name | 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955887-08-8 | |

| Record name | 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloromethyl group and a pyrazine moiety, which contributes to its biological activity. The molecular formula is C9H8ClN3O, with a molecular weight of approximately 213.64 g/mol. The presence of chlorine and nitrogen atoms in its structure enhances its interaction with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound through various assays:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it showed IC50 values in the low micromolar range against K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cell lines, indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 2.27 |

| HL-60 | 1.42 |

| MCF-7 | 5.00 |

| HeLa | 4.00 |

| A549 | 3.50 |

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase, thus preventing further cell division .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific protein kinases. In particular, it has been shown to inhibit receptor tyrosine kinases such as PDGFRα and PDGFRβ at concentrations as low as 1 µM, which is critical for tumor growth and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on K562 Cells : A study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

- In Vivo Efficacy : In animal models bearing xenografts of human tumors, administration of this compound led to a marked reduction in tumor size compared to control groups .

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting potential for use in combination therapy strategies.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Selectivity : It demonstrates selective inhibition against various kinases compared to non-cancerous cells.

- Toxicity : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Pyrazine vs. Phenyl: The pyrazin-2-yl group (target compound) introduces two additional nitrogen atoms compared to the phenyl analog (CAS: N/A, ). However, the phenyl analog (C₁₁H₉ClN₂O) is more lipophilic, favoring membrane permeability in biological systems.

- Chloromethyl Group: The chloromethyl moiety in the target compound and its analogs (e.g., 680214-71-5 ) enables alkylation reactions, a key feature in prodrug design or polymer chemistry.

- Isomeric Differences : The isomeric pair (target compound and 2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one, CAS: 503860-54-6 ) share the same molecular formula but differ in substituent positions. The latter’s keto group may participate in tautomerism, altering electronic properties and binding affinity in biological targets.

Preparation Methods

Formation of the Pyrimidine Ring

The pyrimidine ring formation typically employs cyclization of amidines with β-dicarbonyl compounds or nucleophilic aromatic substitution on chlorinated heterocycles:

Method 1: Cyclization of appropriate amidines with β-dicarbonyl compounds in refluxing solvents such as ethanol or acetic acid.

Method 2: Nucleophilic substitution on chloropyrimidines with pyrazinyl nucleophiles, often facilitated by Lewis acids like titanium tetrachloride (TiCl₄) or bases such as triethylamine (Et₃N).

Introduction of Chloromethyl Group

The chloromethyl group at position 6 of the pyrimidine ring is introduced via chloromethylation , often using chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid or zinc chloride as catalysts:

Pyrimidine derivative + chloromethylating agent → 6-(Chloromethyl)pyrimidine

Alternatively, formylation followed by chlorination can be employed:

Formylation: Using paraformaldehyde or formaldehyde derivatives under acidic conditions.

Chlorination: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts aldehyde groups to chloromethyl groups.

Hydroxylation at the 4-Position

Hydroxylation at the 4-position of the pyrimidine ring is achieved through oxidative hydroxylation or nucleophilic substitution if a suitable leaving group is present:

Method: Using reagents such as sodium hydroxide (NaOH) under controlled conditions or employing hydroxylation via electrophilic substitution with oxidants like hydrogen peroxide (H₂O₂) in the presence of catalysts.

Alternative: Direct hydroxylation during ring construction by incorporating hydroxyl groups in the precursor stages.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pyrimidine ring formation | Amidines + β-dicarbonyl | Ethanol or acetic acid | Reflux (~80-120°C) | Cyclization under acidic or basic conditions |

| Pyrazinyl substitution | Pyrazine derivatives | Toluene or THF | Reflux (~70°C) | Nucleophilic aromatic substitution |

| Chloromethylation | Paraformaldehyde + HCl or chloromethyl methyl ether | Dichloromethane (DCM) or chloroform | 0-25°C | Catalyzed by ZnCl₂ or HCl |

| Hydroxylation | H₂O₂ or NaOH | Water or alcohols | Room temp to 60°C | Controlled oxidation |

Purification and Characterization

Purification involves recrystallization from suitable solvents such as ethanol, ethyl acetate, or acetonitrile, and chromatographic techniques (e.g., silica gel chromatography) for higher purity. Structural confirmation is achieved through:

- Spectroscopic techniques: NMR (¹H, ¹³C), IR, and mass spectrometry.

- Elemental analysis to verify composition.

Research Findings and Data Tables

Recent experimental data support the efficiency of these methods:

Notes on Divergent Approaches

Alternative routes include direct functionalization of pre-formed pyrimidines via metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) to introduce the chloromethyl and hydroxyl groups.

Use of microwave-assisted synthesis has been reported to accelerate reaction times and improve yields in pyrimidine derivatization.

Summary of the Synthesis

The synthesis of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL involves:

- Constructing the pyrimidine core via cyclization of suitable amidines or β-dicarbonyl compounds.

- Introducing the pyrazin-2-yl group through nucleophilic substitution on chlorinated pyrimidines.

- Functionalizing the 6-position with chloromethyl groups via chloromethylation.

- Achieving hydroxylation at the 4-position through oxidative or nucleophilic substitution methods.

- Purification and structural validation through spectroscopic and elemental analyses.

This multi-step approach, supported by recent literature and patent data, provides a robust pathway for synthesizing this compound with high efficiency and purity.

Q & A

Q. What are the recommended synthetic routes for 6-(chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between pyrazine derivatives and chlorinated pyrimidine precursors. For example, a multi-step approach may include:

Formation of the pyrimidine core : Reacting ethyl trifluoroacetoacetate with cyanamide derivatives under basic conditions to generate intermediates like 2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-ol .

Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃ .

Coupling with pyrazine : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrazin-2-yl group, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .

Key Considerations : Solvent choice (DMF or toluene), catalyst loading, and reaction time significantly impact yield. Purification via column chromatography or recrystallization is critical to remove by-products like unreacted chloromethyl intermediates .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and chloromethyl group integration. Aromatic protons on pyrazine/pyrimidine rings typically appear at δ 8.5–9.5 ppm .

- Infrared Spectroscopy (IR) : Peaks near 1650 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry and polymorphism .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (±5 ppm error tolerance).

Q. What preliminary biological screening strategies are appropriate for this compound?

Methodological Answer: Initial pharmacological evaluation should focus on:

- Enzyme inhibition assays : Test against kinases (e.g., Src/Abl) using fluorescence-based ATP competition assays. IC₅₀ values <10 μM indicate potential therapeutic relevance .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). MIC values are compared to standard drugs like fluconazole .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀ for cancer vs. normal cells) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to mitigate by-products like dechlorinated or dimerized species?

Methodological Answer:

- By-product Analysis : Use LC-MS to identify impurities (e.g., m/z corresponding to dimerized pyrimidine).

- Optimization Strategies :

- Temperature control : Lower reaction temperatures (≤60°C) reduce radical-mediated dimerization .

- Catalyst tuning : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and ligands like XPhos to enhance coupling efficiency and reduce side reactions .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) to prevent undesired substitutions .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardize assay conditions : Ensure consistent cell lines, incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Validate target engagement : Use orthogonal methods like SPR (surface plasmon resonance) to confirm direct binding to kinases or receptors .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects .

Q. What computational methods aid in predicting the compound’s reactivity and binding modes?

Methodological Answer:

- DFT Calculations : Gaussian 09 or ORCA software to model electron density maps and predict sites for electrophilic attack (e.g., chloromethyl group reactivity) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to α7 nicotinic acetylcholine receptors or kinase active sites. Focus on hydrogen-bond interactions with pyrazine nitrogen atoms .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. What safety protocols are critical when handling chlorinated intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Waste disposal : Segregate chlorinated waste in labeled containers for incineration by licensed facilities .

- Spill management : Neutralize liquid spills with sodium bicarbonate and adsorb solids using vermiculite .

Q. How can researchers analyze and mitigate degradation products in long-term stability studies?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC-PDA : Monitor degradation peaks (e.g., hydrolyzed hydroxyl derivatives) at 254 nm.

- Stabilization strategies : Lyophilization for hygroscopic samples or addition of antioxidants (e.g., BHT) in storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.